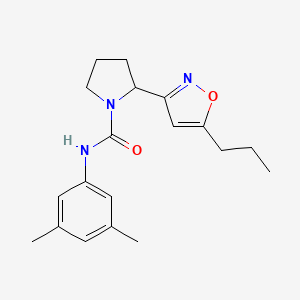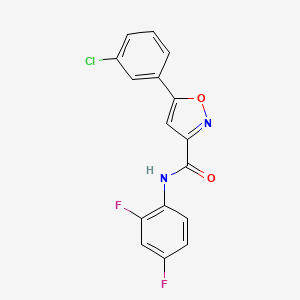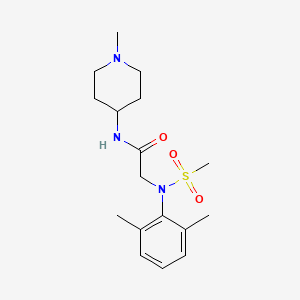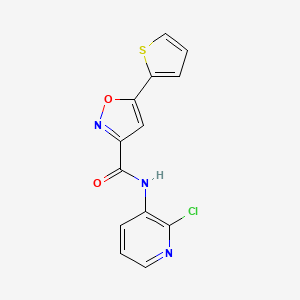![molecular formula C15H28N2O4S B4462690 N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462690.png)
N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain. Inhibition of GABA-AT leads to an increase in the levels of GABA, which can have a profound impact on neuronal excitability and synaptic transmission.
Mécanisme D'action
CPP-115 is a potent and selective inhibitor of N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide-AT, which is responsible for the breakdown of N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in the brain. Inhibition of N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide-AT leads to an increase in the levels of N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, which can have a profound impact on neuronal excitability and synaptic transmission. N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is the primary inhibitory neurotransmitter in the brain and plays a critical role in regulating neuronal activity. By increasing N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide levels, CPP-115 can enhance the inhibitory tone in the brain and reduce neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily mediated by its ability to increase N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide levels in the brain. N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is the primary inhibitory neurotransmitter in the brain and plays a critical role in regulating neuronal activity. By increasing N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide levels, CPP-115 can enhance the inhibitory tone in the brain and reduce neuronal excitability. This can have a profound impact on various physiological processes, including seizure activity, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of CPP-115 for lab experiments is its specificity and potency as a N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide-AT inhibitor. CPP-115 has been shown to be highly selective for N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide-AT and does not interact with other enzymes or receptors in the brain. This makes it an ideal tool for studying the role of N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in various physiological processes. However, one limitation of CPP-115 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in various neurological disorders, including epilepsy, anxiety, and addiction. Another area of interest is the development of more potent and selective N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide-AT inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms by which CPP-115 exerts its effects on neuronal excitability and synaptic transmission. Finally, the development of more efficient and scalable synthesis methods for CPP-115 could facilitate its widespread use in preclinical and clinical research.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to increase N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, CPP-115 has been shown to reduce anxiety-like behavior in rodents and block the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
N-(3-cyclopentyloxypropyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-22(19,20)17-10-4-6-13(12-17)15(18)16-9-5-11-21-14-7-2-3-8-14/h13-14H,2-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVTJGTSVJZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCCCOC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-3-pyridinylcyclohexanecarboxamide](/img/structure/B4462612.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462618.png)

![N-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4462644.png)

![2-[4-(methylthio)phenyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B4462654.png)
![N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4462665.png)
![N-[3-(methylthio)phenyl]-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462670.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4462684.png)



![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]methionine](/img/structure/B4462701.png)
![1-(2-methoxyphenyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4462709.png)